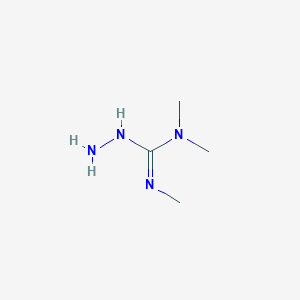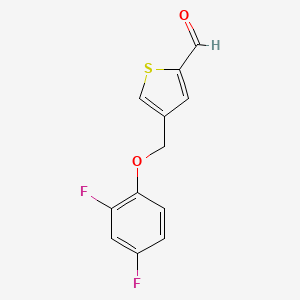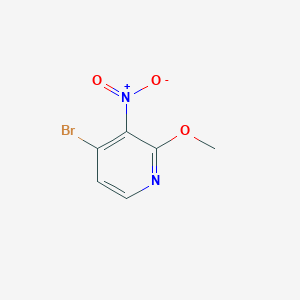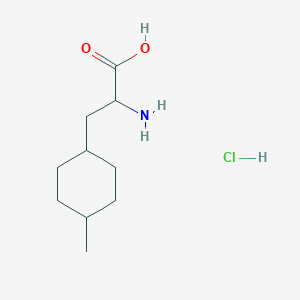
N,N,N'-trimethylhydrazinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’-Trimethylhydrazinecarboximidamide is an organic compound with the molecular formula C₄H₁₂N₄. It is a derivative of hydrazine and is characterized by the presence of three methyl groups attached to the nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’-trimethylhydrazinecarboximidamide typically involves the reaction of hydrazine with methylating agents under controlled conditions. One common method is the reaction of hydrazine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{NH}_2\text{NH}_2 + 3\text{CH}_3\text{I} \rightarrow \text{(CH}_3\text{)}_3\text{N}_2\text{H}_2\text{I} ]
Industrial Production Methods: In an industrial setting, the production of N,N,N’-trimethylhydrazinecarboximidamide can be scaled up by using continuous flow reactors and optimizing reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N,N,N’-Trimethylhydrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N,N’-trimethylhydrazinecarboximidamide oxide, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
N,N,N’-Trimethylhydrazinecarboximidamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of N,N,N’-trimethylhydrazinecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .
Comparaison Avec Des Composés Similaires
N,N,N’-Trimethylhydrazinecarboximidamide: Unique due to its three methyl groups attached to nitrogen atoms.
N,N-Dimethylhydrazine: Similar structure but with only two methyl groups.
Hydrazinecarboximidamide: Lacks methyl groups, making it less sterically hindered.
Uniqueness: N,N,N’-Trimethylhydrazinecarboximidamide is unique due to its specific methylation pattern, which imparts distinct chemical properties and reactivity compared to other hydrazine derivatives. This makes it valuable for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C4H12N4 |
|---|---|
Poids moléculaire |
116.17 g/mol |
Nom IUPAC |
3-amino-1,1,2-trimethylguanidine |
InChI |
InChI=1S/C4H12N4/c1-6-4(7-5)8(2)3/h5H2,1-3H3,(H,6,7) |
Clé InChI |
BNJNZWAIEFSKMY-UHFFFAOYSA-N |
SMILES canonique |
CN=C(NN)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dibromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12950358.png)









![4-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B12950396.png)



